molecular formula C9H8O3 B3385656 5-(Hydroxymethyl)isobenzofuran-1(3H)-one CAS No. 65006-89-5

5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Cat. No. B3385656
Key on ui cas rn: 65006-89-5
M. Wt: 164.16 g/mol
InChI Key: QRJCYBIILYHUGV-UHFFFAOYSA-N
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Patent
US07230023B2

Procedure details

According to a similar procedure to that described in Example 1-(6), methyl 2,4-bis(acetoxymethyl)benzoate (6.35 g, 22.7 mmol) obtained from Example 4-(1) and potassium carbonate (373.2 mg, 2.7 mmol) were reacted, and the reaction mixture was worked up to afford, after extraction, the title compound as a crude product. The crude product was subjected to chromatography on a silica gel (200 g) column (eluent; ethyl acetate:dichloromethane=0:1˜1:10) to afford the title compound (2.94 g, 79% yield) as a colorless solid (mp. 126° C.).
Name
methyl 2,4-bis(acetoxymethyl)benzoate
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
373.2 mg
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C(OC[C:6]1[CH:15]=[C:14]([CH2:16][O:17]C(=O)C)[CH:13]=[CH:12][C:7]=1[C:8]([O:10][CH3:11])=[O:9])(=O)C.C(=O)([O-])[O-].[K+].[K+]>>[OH:17][CH2:16][C:14]1[CH:15]=[C:6]2[C:7](=[CH:12][CH:13]=1)[C:8](=[O:9])[O:10][CH2:11]2 |f:1.2.3|

Inputs

Step One
Name
methyl 2,4-bis(acetoxymethyl)benzoate
Quantity
6.35 g
Type
reactant
Smiles
C(C)(=O)OCC1=C(C(=O)OC)C=CC(=C1)COC(C)=O
Step Two
Name
Quantity
373.2 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to afford
EXTRACTION
Type
EXTRACTION
Details
after extraction

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=C2COC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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